molecular formula C9H13NO B8790112 (5-Isopropylpyridin-2-yl)methanol

(5-Isopropylpyridin-2-yl)methanol

Cat. No.: B8790112
M. Wt: 151.21 g/mol
InChI Key: ZJKWKXNJLHDXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Isopropylpyridin-2-yl)methanol (CAS 1401532-56-6) is a high-value pyridine derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research. This compound, with its molecular formula of C9H13NO and a molecular weight of 151.21 g/mol, is characterized as a pale-yellow liquid . Its structure incorporates both an alcohol functional group and an isopropyl-substituted pyridine ring, making it a useful intermediate for the synthesis of more complex molecules. Compounds featuring the pyridin-2-yl-methanol scaffold are frequently employed in drug discovery efforts, as evidenced by their role in the development of potential therapeutic agents, such as VEGFR-2 inhibitors for anti-angiogenesis therapy . Researchers value this chemical for its potential to be further functionalized, creating novel candidates for probing biological mechanisms. Key physical properties include a predicted boiling point of 262.2 ± 25.0 °C and a density of 1.0 ± 0.1 g/cm³ . This product is intended for research purposes and is classified with the GHS signal word "Warning" and hazard statements H315-H319, indicating it can cause skin and serious eye irritation . Proper handling and storage are essential; it should be kept sealed in a dry environment at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(5-propan-2-ylpyridin-2-yl)methanol

InChI

InChI=1S/C9H13NO/c1-7(2)8-3-4-9(6-11)10-5-8/h3-5,7,11H,6H2,1-2H3

InChI Key

ZJKWKXNJLHDXRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Isopropylpyridin 2 Yl Methanol

Established Reaction Pathways for Pyridine-2-yl Methanol (B129727) Synthesis

The synthesis of the core pyridine-2-yl methanol structure, the foundational framework of the target compound, can be achieved through several well-documented reaction pathways. These methods primarily involve the transformation of readily available pyridine (B92270) derivatives.

Reductive Strategies for Carboxylic Acid and Ester Precursors

A primary and conventional route to pyridine-2-yl methanols involves the reduction of corresponding carboxylic acids or their ester derivatives. Picolinic acid (pyridine-2-carboxylic acid) and its esters are common starting materials. chemicalbook.comwikipedia.org The commercial production of picolinic acid often starts from the ammoxidation of 2-picoline, followed by the hydrolysis of the resulting nitrile. wikipedia.org Laboratory-scale synthesis can be achieved by the oxidation of 2-methylpyridine (B31789) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). wikipedia.org

Once the carboxylic acid or ester is obtained, various reducing agents can be employed to yield the desired alcohol. Traditional methods utilize stoichiometric amounts of metal hydride reagents. However, these methods often produce significant waste. acs.org More contemporary and greener approaches focus on catalytic hydrogenation. For instance, ethyl nicotinate, an ester of a pyridine carboxylic acid, can be synthesized by reacting nicotinic acid with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid under reflux conditions. nih.gov Subsequent reduction of such esters to the corresponding alcohol is a key step.

PrecursorReagent/CatalystProductReference
Nicotinic acidEthanol, H2SO4Ethyl nicotinate nih.gov
2-PicolineAmmoxidation, HydrolysisPicolinic acid wikipedia.org
2-MethylpyridineKMnO4Picolinic acid wikipedia.org
Ethyl 5-methylpyridine-2-carboxylateNot specified(5-methylpyridin-2-yl)methanol chemicalbook.com

Organometallic Approaches in C-C Bond Formation

Organometallic chemistry offers powerful tools for the construction of the pyridine-2-yl methanol skeleton, particularly through carbon-carbon bond formation. Grignard reagents are frequently used to introduce substituents onto the pyridine ring or to create the carbinol functionality. researchgate.net The addition of a Grignard reagent to a pyridine N-oxide can lead to 2-substituted pyridines after a rearrangement step. organic-chemistry.org

A more direct approach involves the reaction of a pyridyl Grignard reagent with an aldehyde or ketone. For example, 2-pyridylmagnesium bromide can react with carbonyl compounds to form the corresponding carbinols. nih.gov However, the use of 2-pyridyl Grignard reagents can sometimes be limited, with reactions occasionally resulting in low yields of the desired product. nih.gov A catalytic approach for the enantioselective 1,4-dearomatization of pyridinium (B92312) salts using Grignard reagents has also been developed to produce chiral 1,4-dihydropyridines. nih.govacs.org

Another strategy involves the reaction of an organolithium reagent with a pyridine derivative. For instance, 4-lithiopyridine (B8661376) can react with ketones like benzophenone (B1666685) to yield (4-pyridyl)-diphenyl-carbinol. researchgate.net These methods highlight the versatility of organometallic reagents in building the substituted alcohol framework.

Pyridine DerivativeOrganometallic ReagentProduct TypeReference
Pyridine N-oxidesGrignard reagents2-Substituted pyridines organic-chemistry.org
Aryl halides2-Pyridyl Grignard reagents2-Arylpyridines nih.gov
Pyridinium saltsGrignard reagentsChiral 1,4-dihydropyridines nih.govacs.org
Benzophenone4-Lithiopyridine(4-Pyridyl)-diphenyl-carbinol researchgate.net

Catalytic Hydrogenation and Transfer Hydrogenation Protocols

Catalytic hydrogenation and transfer hydrogenation are atom-economical and increasingly preferred methods for the reduction of carbonyl functionalities, including those on pyridine rings, to form alcohols. acs.org Transfer hydrogenation, in particular, is a significant reaction in the synthesis of pharmaceuticals, often utilizing readily available hydrogen donors like isopropyl alcohol. dergipark.org.trresearchgate.net

Ruthenium complexes are often employed as catalysts in these reactions. For example, RuCl2(PPh3)3, in combination with pyridine-aminoalcohol ligands, has been shown to be effective in the transfer hydrogenation of aromatic ketones. dergipark.org.trresearchgate.net Nickel(II) and iron(II) complexes are also being explored as more cost-effective alternatives to ruthenium for transfer hydrogenation. ukzn.ac.za The choice of ligand can significantly affect the catalytic performance. dergipark.org.tr

Asymmetric hydrogenation of phenyl (pyridin-2-yl) methanone (B1245722) derivatives using a chiral Iridium catalyst has been shown to produce chiral (R)-phenyl (pyridin-2-yl) methanol derivatives with high yield and excellent enantioselectivity. google.com This demonstrates the power of catalytic hydrogenation in not only achieving the desired reduction but also in controlling stereochemistry.

SubstrateCatalyst SystemReaction TypeProductReference
Aromatic ketonesPyridine-aminoalcohol ligands / RuCl2(PPh3)3Transfer HydrogenationSecondary alcohols dergipark.org.trresearchgate.net
Acetophenone(Pyrazolylmethyl)pyridine Nickel(II) & Iron(II) ComplexesTransfer Hydrogenation1-Phenylethanol ukzn.ac.za
Phenyl (pyridin-2-yl) methanone derivativesChiral Ir/L* complexAsymmetric Hydrogenation(R)-Phenyl (pyridin-2-yl) methanol derivatives google.com
Carboxamides and EstersCp*Ru complexes with a protic amine ligandCatalytic HydrogenationAlcohols acs.org

Chemo- and Regioselective Synthesis of (5-Isopropylpyridin-2-yl)methanol

The synthesis of the specifically substituted this compound requires precise control over the placement of the isopropyl group on the pyridine ring, a challenge addressed by modern synthetic strategies.

Late-Stage Functionalization of Substituted Pyridines

Late-stage functionalization (LSF) is a powerful strategy for introducing functional groups onto complex molecules, including substituted pyridines, at a late point in the synthetic sequence. acs.orgnih.gov This approach avoids the need to carry a functional group through a lengthy multi-step synthesis. One method involves the conversion of pyridines into phosphonium (B103445) salts, which can then undergo reactions to form C-O, C-S, C-N, and C-C bonds. acs.org

A particularly relevant strategy for synthesizing this compound could involve the late-stage introduction of the isopropyl group onto a pre-formed pyridine-2-yl methanol scaffold or a suitable precursor. For example, methods for the regioselective synthesis of 2,3,5-trisubstituted pyridines have been developed using versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine. nih.gov Such strategies allow for the controlled and sequential introduction of different substituents at specific positions on the pyridine ring.

Stereoselective Synthesis of Chiral Analogs

While this compound itself is achiral, the synthesis of its chiral analogs, where the carbinol carbon is a stereocenter (e.g., by replacing the hydrogen with another substituent), is an important consideration for potential applications in areas like asymmetric catalysis or medicinal chemistry. A stereoselective synthesis is a reaction that produces an unequal mixture of stereoisomers. iupac.org

The development of catalytic asymmetric methods for the synthesis of chiral alcohols from prochiral ketones is a mature field. As mentioned earlier, the asymmetric hydrogenation of phenyl (pyridin-2-yl) methanone derivatives using chiral iridium catalysts provides a direct route to enantiomerically enriched pyridin-2-yl methanols. google.com Similarly, the addition of Grignard reagents to pyridinium salts can be rendered enantioselective through the use of a chiral copper catalyst. nih.govacs.org These methodologies could potentially be adapted for the stereoselective synthesis of chiral analogs of this compound by starting with a suitably substituted prochiral ketone.

Furthermore, stereoselective syntheses of other chiral heterocyclic compounds, such as streptopyrrolidine, have been achieved using key steps like stereoselective aldol (B89426) reactions and Lewis acid-mediated lactamizations. nih.gov Such strategies, which demonstrate fine control over stereochemistry, provide a conceptual framework for the development of synthetic routes to chiral derivatives of the target molecule.

Green Chemistry and Sustainable Synthetic Routes

Green chemistry principles are increasingly integrated into the synthesis of pyridine derivatives to minimize environmental impact, reduce waste, and enhance safety and efficiency. These approaches include the use of biocatalysts, continuous-flow technologies, and renewable resources.

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. The use of whole cells or isolated enzymes allows for reactions to occur under mild conditions with high chemo-, regio-, and stereoselectivity.

For the synthesis of pyridyl alcohols, enzymatic reduction of the corresponding ketone is a highly attractive route. A potential biocatalytic pathway to this compound would involve the asymmetric reduction of 5-isopropylpyridine-2-carbaldehyde or a corresponding ketone. This transformation can be achieved using recombinant Escherichia coli cells expressing a carbonyl reductase. A study on the synthesis of a similar compound, S-(4-chlorophenyl)-(pyridin-2-yl)methanol (S-CPMA), demonstrated the efficacy of this approach. nih.gov In that work, whole-cell biocatalysis in a biphasic water-cyclohexane system achieved a 99.6% yield and over 99% enantiomeric excess (ee). nih.gov This method effectively mitigates substrate and product inhibition, showcasing a green and efficient pathway. nih.gov

Another established enzymatic method involves the use of immobilized lipases, such as Novozym 435, for esterification reactions to produce pyridine esters. nih.gov While this applies to the synthesis of esters rather than the alcohol directly, it highlights the versatility of enzymes in modifying pyridine derivatives under mild conditions. nih.gov The asymmetric synthesis of (R)-phenyl(pyridin-2-yl)methanol derivatives has also been highlighted as achievable through biocatalytic techniques, underscoring the industrial interest in these methods for producing chiral alcohols. google.com

Table 1: Comparison of Biocatalytic Methods for Pyridyl Alcohols and Derivatives

Method Catalyst Substrate Example Product Example Key Advantages Reference
Whole-Cell Bioreduction Recombinant E. coli 4-chlorophenyl(pyridin-2-yl)methanone S-(4-chlorophenyl)-(pyridin-2-yl)methanol High yield (>99%), high ee (>99%), mild conditions, reduced product inhibition. nih.gov
Enzymatic Esterification Novozym 435 Nicotinic Acid, Benzyl (B1604629) Alcohol Benzyl Nicotinate Mild conditions (50°C), high yield (up to 99%), reusable catalyst. nih.gov

Note: This table presents data from analogous reactions to illustrate potential biocatalytic routes to this compound.

Continuous flow chemistry and microreactor technology provide significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and potential for automated, scalable production. capes.gov.bruc.pt

The synthesis of this compound can be envisioned in a continuous flow setup. For instance, the hydrogenation of the precursor ketone could be performed by pumping a solution of the substrate through a packed-bed reactor containing a heterogeneous catalyst. A study on the synthesis of 2-methylpyridines utilized a continuous flow system with a Raney® nickel catalyst, demonstrating superior performance in terms of reaction time and waste reduction compared to batch methods. mdpi.com This approach avoids complex work-up procedures, yielding products of high purity. mdpi.com

Furthermore, the integration of biocatalysis with microreactors creates a highly efficient system. The synthesis of S-CPMA was successfully demonstrated in a liquid-liquid biphasic microreaction system, which reduced the reaction time by over 70% compared to a traditional stirred tank reactor while achieving excellent yield and enantioselectivity. nih.gov Such a system could be adapted for the continuous production of this compound, offering a sustainable and intensified process. nih.gov The design of these microreactors, whether planar or monolithic, allows for precise control and efficient scaling-up for industrial production. frontiersin.org

Table 2: Flow Chemistry Parameters for Pyridine Derivative Synthesis

Reaction Type Reactor Setup Catalyst Temperature Residence Time / Reaction Time Yield Reference
α-Methylation of Pyridine Packed-bed flow reactor Raney® Nickel >180°C N/A (Flow rate 0.1 mL/min) Very good mdpi.com
Biocatalytic Reduction Biphasic microreaction system Whole-cell catalyst N/A 80 min 99.6% nih.gov

Note: This table shows parameters from relevant flow synthesis examples that could be adapted for this compound production.

The seventh principle of green chemistry encourages the use of renewable raw materials. youtube.com The pyridine ring and its substituents can potentially be derived from biomass rather than fossil fuels. acsgcipr.org Lignin (B12514952), an abundant biopolymer, is a significant renewable source of aromatic compounds. kit.edu Research has demonstrated routes to produce pyridine carboxylic acids from lignin through biocatalytic conversion using engineered microorganisms like Rhodococcus jostii. acsgcipr.org Sugars and other carbohydrates from biomass can also serve as starting materials for furan (B31954) derivatives, which can then be converted to pyridines. acsgcipr.orgkit.edu While direct synthesis of this compound from biomass is complex, the foundational pyridine scaffold can be sourced renewably.

The choice of solvent is critical for sustainable synthesis. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of environmentally benign solvents. Water is the ideal green solvent, and biocatalytic reactions are often performed in aqueous media. nih.gov For extraction and purification processes, solvents like ethyl acetate (B1210297) are preferred as they are less hazardous and can be recycled efficiently. google.com In some cases, reactions can be performed under solvent-free conditions, often with microwave assistance, which further reduces environmental impact. nih.govnih.gov For instance, the substitution of the common lab solvent tetrahydrofuran (B95107) (THF), which is derived from fossil fuels, with 2-methyl-THF, which can be synthesized from biomass, is a practical application of this principle. youtube.com

Purification and Isolation Methodologies for High-Purity Research Samples

Obtaining high-purity samples is crucial for research and development. The purification strategy for this compound must effectively remove unreacted starting materials, catalysts, and by-products. A multi-step approach combining extraction and chromatography or crystallization is typically employed.

Liquid-Liquid Extraction: Following the reaction, an initial work-up using liquid-liquid extraction can separate the product from aqueous-soluble impurities. An eco-friendly process for recovering pyridine derivatives from aqueous reaction masses involves using solvents like ethyl acetate, which is an effective solvent for the product but substantially immiscible with water. google.com

Chromatography: For laboratory-scale purification to achieve high purity, column chromatography is a standard technique. Silica (B1680970) gel is a common stationary phase, and a solvent system such as a mixture of hexane (B92381) and ethyl acetate is used to elute the components. rsc.org The polarity of the solvent mixture is optimized to achieve clear separation between the desired product and any impurities.

Crystallization and Recrystallization: Crystallization is a powerful technique for purifying solid compounds and can often yield material of >99% purity. For related chiral alcohol derivatives, crystallization from a suitable solvent, such as n-propylacetate or i-propylacetate, has been shown to be effective. google.com Further purification can be achieved by recrystallization. A polar aprotic solvent like acetonitrile (B52724) or a polar protic solvent system like aqueous isopropanol (B130326) can be used to obtain highly pure crystalline material. google.com This method is particularly effective for removing minor impurities and isolating specific stereoisomers if a chiral synthesis was performed.

The choice of purification method depends on the scale of the synthesis and the required purity level. For high-purity research samples, a combination of these techniques is often necessary.

Chemical Reactivity and Derivatization Studies of 5 Isopropylpyridin 2 Yl Methanol

Transformations at the Carbinol Hydroxyl Group

The hydroxymethyl group is analogous to a primary benzylic alcohol. Its position next to the pyridine (B92270) ring significantly influences its reactivity, allowing for a range of transformations including oxidation, etherification, esterification, and substitution.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary alcohol moiety of (5-Isopropylpyridin-2-yl)methanol can be oxidized to form either the corresponding aldehyde, 5-isopropylpicolinaldehyde, or the carboxylic acid, 5-isopropylpicolinic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are known to convert 2-picoline (2-methylpyridine) directly to picolinic acid. wikipedia.org By analogy, treating this compound with strong oxidants like KMnO₄ or sodium dichromate (Na₂Cr₂O₇) under acidic conditions is expected to yield 5-isopropylpicolinic acid. chemistrysteps.comyoutube.com

For the synthesis of the aldehyde, milder and more selective oxidizing agents are required to prevent overoxidation to the carboxylic acid. A variety of modern oxidation protocols are suitable for this transformation. For instance, nitroxyl-radical-catalyzed systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or its derivatives in the presence of a co-oxidant, offer an efficient method for converting primary alcohols to aldehydes. google.com Other common reagents for this selective oxidation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP).

Table 1: Oxidation Reactions

Starting Material Reagent(s) Expected Product Product Type
This compound KMnO₄ or Na₂Cr₂O₇/H₂SO₄ 5-Isopropylpicolinic acid Carboxylic Acid
This compound PCC or DMP 5-Isopropylpicolinaldehyde Aldehyde

Etherification and Esterification Protocols

The hydroxyl group of this compound readily undergoes etherification and esterification reactions, which are standard transformations for primary alcohols.

Esterification: Esters can be prepared through reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly, by using more reactive acylating agents. masterorganicchemistry.com For example, reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (such as pyridine or triethylamine) will efficiently produce the corresponding ester derivative. The synthesis of pyridine-2,6-dicarboxylic esters from the acid chloride and an alcohol is a well-established procedure, demonstrating the feasibility of forming ester linkages at the 2-position of a pyridine ring. mdpi.com

Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the desired ether.

Substitution Reactions at the Benzylic Position

The carbon atom of the hydroxymethyl group is at a "benzylic-like" position, being adjacent to the pyridine ring. This position is activated towards nucleophilic substitution reactions due to the ability of the aromatic ring to stabilize a carbocationic intermediate through resonance. chemistrysteps.comkhanacademy.org

The first step in these substitution reactions is the conversion of the hydroxyl group into a better leaving group. A common strategy is to transform the alcohol into a halide, such as (5-isopropylpyridin-2-yl)methyl chloride. This can be accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The synthesis of 2-chloro-5-chloromethyl-pyridine from related 2-alkoxy-5-alkoxymethyl-pyridine derivatives using chlorinating agents like POCl₃ and PCl₅ has been documented, providing a precedent for this type of transformation. google.com

Once the halide is formed, it becomes an excellent substrate for Sₙ1 and Sₙ2 type reactions with a wide range of nucleophiles. youtube.comyoutube.com The primary nature of the carbon favors an Sₙ2 mechanism, while the resonance stabilization of the potential carbocation also allows for an Sₙ1 pathway, particularly with weaker nucleophiles in polar protic solvents. chemistrysteps.comkhanacademy.org

Table 2: Benzylic Position Transformations

Reaction Type Reagent(s) Intermediate/Product
Halogenation SOCl₂ or PCl₅ (5-Isopropylpyridin-2-yl)methyl chloride
Nucleophilic Substitution NaCN (5-Isopropylpyridin-2-yl)acetonitrile
Nucleophilic Substitution NaN₃ 2-(Azidomethyl)-5-isopropylpyridine

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can react with electrophiles, such as oxidizing agents, alkylating agents, and metal ions.

N-Oxidation and Quaternization Chemistry

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or even hydrogen peroxide. wikipedia.orggoogle.com This transformation yields this compound N-oxide. The formation of the N-oxide alters the electronic properties of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack and activating the ring towards certain electrophilic substitutions. wikipedia.org The stability of such compounds is confirmed by the commercial availability of the parent compound, 2-pyridylcarbinol N-oxide. sigmaaldrich.com

Quaternization: As a nucleophile, the pyridine nitrogen readily reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) to form quaternary pyridinium salts. researchgate.net Studies on the quaternization of pyridine and its derivatives show that the reaction is generally efficient, though it can be sensitive to steric hindrance from substituents near the nitrogen atom. nih.gov For this compound, reaction with an alkyl halide R-X would produce a 1-alkyl-2-(hydroxymethyl)-5-isopropylpyridinium halide salt. These ionic compounds have different solubility profiles and can serve as precursors for other pyridine derivatives. nih.gov

Table 3: Pyridine Nitrogen Reactions

Reaction Type Reagent Expected Product
N-Oxidation m-CPBA This compound N-oxide
Quaternization CH₃I 2-(Hydroxymethyl)-5-isopropyl-1-methylpyridinium iodide

Coordination Behavior with Metal Centers

This compound is an effective ligand in coordination chemistry. It can function as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen atom and the oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring.

Typically, coordination involves the deprotonation of the hydroxyl group to form an alkoxide, resulting in an anionic N,O-donor ligand. This chelation has been observed in numerous complexes involving substituted pyridin-2-yl-methanol type ligands with various transition metals like copper(II) and zinc(II). mdpi.comnih.gov The resulting metal complexes have applications in catalysis and materials science. The isopropyl group at the 5-position can modulate the electronic properties and steric bulk of the ligand, influencing the stability, structure, and reactivity of the corresponding metal complexes.

Reactions Involving the Pyridine Ring System

The reactivity of the pyridine ring in this compound is a key aspect of its chemistry, influencing how it participates in various chemical transformations. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, alongside the electronic effects of its substituents—the activating isopropyl group and the deactivating hydroxymethyl group—dictates its behavior in substitution reactions. uoanbar.edu.iq

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is generally less reactive towards electrophiles compared to benzene (B151609) due to the deactivating effect of the nitrogen atom. uoanbar.edu.iq This effect is further modulated by the substituents on the ring. In the case of this compound, the isopropyl group at the 5-position is an activating group, directing electrophilic attack to the ortho and para positions. Conversely, the hydroxymethyl group at the 2-position is deactivating. This interplay of electronic effects suggests that electrophilic substitution, if it occurs, would likely be directed to the positions most activated by the isopropyl group and least deactivated by the hydroxymethyl group and the ring nitrogen.

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.comyoutube.commasterorganicchemistry.com For these reactions to proceed with pyridine derivatives, they often require harsh conditions due to the ring's inherent lack of reactivity. uoanbar.edu.iq

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReagentPredicted Major Product(s)
HNO₃/H₂SO₄3-Nitro-(5-isopropylpyridin-2-yl)methanol
SO₃/H₂SO₄This compound-3-sulfonic acid

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient character of the pyridine ring makes it more susceptible to nucleophilic attack than benzene, particularly at the 2- and 4-positions. uoanbar.edu.iqwikipedia.org This reactivity is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this compound, the hydroxymethyl group at the 2-position can be converted into a good leaving group, such as a halide, to facilitate nucleophilic aromatic substitution. youtube.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org A variety of nucleophiles can be employed in these reactions, leading to a diverse range of substituted pyridine derivatives. youtube.com

Recent studies have also explored concerted mechanisms for nucleophilic aromatic substitution, challenging the long-held two-step addition-elimination model. nih.gov

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Halogenated derivatives of this compound are valuable substrates for these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. libretexts.org For instance, a bromo-substituted derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. mdpi.com The general catalytic cycle for this reaction involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orglibretexts.org An iodo- or bromo-derivative of this compound could react with various alkenes to introduce new unsaturated side chains. researchgate.netdntb.gov.ua

Other Cross-Coupling Reactions:

Other notable cross-coupling reactions applicable to halogenated pyridines include the Hiyama coupling, which utilizes organosilicon compounds, and various other metal-catalyzed reactions involving organozinc (Negishi coupling) and organotin (Stille coupling) reagents. nih.govmdpi.comresearchgate.net These methods provide a wide array of possibilities for introducing diverse functional groups onto the pyridine scaffold.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

Reaction NameHalogenated SubstrateCoupling PartnerCatalystProduct Type
Suzuki-Miyaura(5-Isopropyl-X-pyridin-2-yl)methanol (X=Br, I)Arylboronic acidPd catalystBiaryl derivative
Heck(5-Isopropyl-X-pyridin-2-yl)methanol (X=Br, I)AlkenePd catalystAlkenyl-substituted pyridine
Hiyama(5-Isopropyl-X-pyridin-2-yl)methanol (X=Cl, Br, I)OrganosilanePd catalystAryl/alkenyl-substituted pyridine

While the pyridine ring is the primary site of many reactions, the isopropyl group also offers opportunities for functionalization. Direct C-H functionalization of the isopropyl group is challenging but can be achieved under specific conditions, often involving radical-based methods or transition metal catalysis. These approaches can lead to the introduction of new functional groups at the benzylic position of the isopropyl substituent, further expanding the structural diversity of derivatives.

Synthesis and Structural Diversity of Advanced Derivatives

The chemical reactivity of this compound provides a foundation for the synthesis of a wide range of advanced derivatives with diverse structural features.

Systematic modification of the isopropyl group can be used to explore structure-activity relationships. For example, replacing the isopropyl group with other alkyl or functionalized alkyl groups can be achieved through multi-step synthetic sequences. This may involve the initial synthesis of a pyridine precursor with the desired substituent at the 5-position, followed by the introduction or modification of the hydroxymethyl group at the 2-position.

This compound and its derivatives can serve as valuable precursors for the construction of fused heterocyclic systems. A common strategy involves the reaction of a 2-aminopyridine (B139424) derivative, which can be synthesized from the corresponding hydroxymethyl compound, with various reagents to form fused bicyclic structures like imidazo[1,2-a]pyridines. organic-chemistry.orgacs.orgbio-conferences.orgacs.org These fused systems are of significant interest due to their prevalence in medicinal chemistry. nih.gov The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including condensation reactions with α-haloketones or multicomponent reactions. bio-conferences.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution. For (5-Isopropylpyridin-2-yl)methanol, a combination of one-dimensional and multi-dimensional NMR experiments would be essential.

A standard ¹H NMR spectrum would provide initial information on the number and environment of the different protons in the molecule. For instance, the isopropyl group would exhibit a characteristic doublet for the methyl protons and a septet for the methine proton. The methylene (B1212753) protons of the methanol (B129727) group would appear as a singlet, which might show coupling to the hydroxyl proton depending on the solvent and concentration. The aromatic protons on the pyridine (B92270) ring would present as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions.

The ¹³C NMR spectrum would complement the ¹H data by showing the number of unique carbon environments. The chemical shifts would differentiate between the aliphatic carbons of the isopropyl and methanol groups and the aromatic carbons of the pyridine ring.

To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the isopropyl methine proton and the methyl protons, as well as between adjacent protons on the pyridine ring. This would confirm the isopropyl fragment and help in assigning the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. For example, HMBC would show correlations from the isopropyl methyl protons to the isopropyl methine carbon and the C5 carbon of the pyridine ring. It would also show a key correlation from the methylene protons of the methanol group to the C2 carbon of the pyridine ring, confirming the attachment point of the methanol substituent.

A hypothetical table of expected NMR data is presented below to illustrate the power of these techniques.

Atom Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)COSY Correlations (with proton at position)HMBC Correlations (from proton at position to carbon at position)
Pyridine Ring
3~7.5 (d)~13542, 4, 5
4~7.7 (dd)~1483, 62, 5, 6
6~8.4 (d)~14942, 4, 5, Methylene
Isopropyl Group
CH~3.0 (sept)~34CH₃5, CH₃
CH₃~1.2 (d)~23CHCH, 5
Methanol Group
CH₂~4.7 (s)~64OH (if visible)2, 3
OHVariable-CH₂ (if visible)2, CH₂

Note: The chemical shift values are estimations and can vary based on solvent and other experimental conditions. The multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and sept (septet).

Dynamic NMR (DNMR) spectroscopy could be employed to study the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it might be possible to observe the effects of restricted rotation around the C2-CH₂OH bond or the C5-CH(CH₃)₂ bond. At lower temperatures, separate signals for conformationally non-equivalent atoms might appear, allowing for the determination of the energy barriers for rotation. This provides insight into the molecule's flexibility and preferred conformations in solution.

Mass Spectrometry (MS) for Fragmentation Pathways and Isotope Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would provide a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) would be used to study the fragmentation pathways of the protonated molecule. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the molecule's structure.

For this compound, characteristic fragmentation patterns would be expected. For example, a common fragmentation would be the loss of the hydroxyl group as a water molecule. Another likely fragmentation pathway would involve the cleavage of the isopropyl group. The fragmentation pattern can be highly diagnostic and helps to piece together the different components of the molecule.

A table summarizing the expected major fragments in an MS/MS experiment is provided below.

m/z of Fragment IonProposed Structure of FragmentNeutral Loss
[M+H]⁺ - 18Ion resulting from loss of H₂OH₂O
[M+H]⁺ - 43Ion resulting from loss of the isopropyl radicalC₃H₇•
[M+H]⁺ - 31Ion resulting from loss of the CH₂OH radical•CH₂OH

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide information about the molecule in the gas or solution phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would require growing a suitable single crystal of this compound.

If a crystal of sufficient quality can be obtained, X-ray diffraction analysis would yield a detailed map of electron density, from which the positions of all non-hydrogen atoms can be determined with high precision. This would provide unambiguous confirmation of the atomic connectivity and would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. Furthermore, the crystal packing would show how the molecules interact with each other in the solid state, including any potential hydrogen bonding involving the hydroxyl group and the pyridine nitrogen.

The data obtained from X-ray crystallography would serve as the ultimate benchmark for validating the structural assignments made by NMR and MS.

Single Crystal X-ray Diffraction Analysis of the Compound and Its Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and reactivity.

While specific crystallographic data for this compound is not publicly available, an analysis of the closely related derivative, phenyl(pyridin-2-yl)methanol (B192787), offers significant insight into the structural characteristics that might be anticipated. nih.gov The crystal structure of phenyl(pyridin-2-yl)methanol was determined by growing colorless crystals from an ethanol (B145695) solution via slow evaporation. nih.gov

The analysis revealed that phenyl(pyridin-2-yl)methanol crystallizes in an orthorhombic system with the space group P2₁2₁2₁. nih.gov A key structural feature is the dihedral angle between the pyridine and phenyl rings, which is 71.42(10)°. nih.gov In the crystal lattice, molecules are linked by intermolecular O—H⋯N hydrogen bonds, forming helical chains that extend along the c-axis. nih.gov The hydrogen atom of the hydroxyl group was located in a difference Fourier map and refined freely, confirming its position and role in the hydrogen-bonding network. nih.gov It is plausible that this compound would exhibit similar O—H⋯N hydrogen bonding, a common and stabilizing interaction in pyridine-alcohol structures.

Table 1: Crystal Data for Phenyl(pyridin-2-yl)methanol

Parameter Value
Chemical Formula C₁₂H₁₁NO
Formula Weight 185.22
Crystal System Orthorhombic
Space Group P
a (Å) 7.4385 (8)
b (Å) 14.3429 (16)
c (Å) 9.2255 (10)
V (ų) 984.27 (19)
Z 4
Radiation Mo Kα
Temperature (K) 296

Data sourced from a study on phenyl(pyridin-2-yl)methanol. nih.gov

Co-crystallization and Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. nih.goved.ac.uk Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which is of paramount importance in the pharmaceutical industry. researchgate.net Studies on pyridine itself have revealed high-pressure polymorphs, identified through in-situ crystallization and analyzed by X-ray diffraction and Raman spectroscopy. nih.gov

Co-crystallization is a technique where two or more different neutral molecules are assembled in a single crystal lattice through non-covalent interactions, such as hydrogen bonding. nih.govwikipedia.org This approach is widely used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as enhancing solubility and bioavailability. nih.govresearchgate.netacs.orgnih.gov Co-crystals can be designed using principles of supramolecular synthesis and crystal engineering. nih.gov For example, co-crystals of 5-nitrouracil (B18501) have been successfully formed with pyridine, where the guest pyridine molecules form alternate tapes within the host structure. nih.govresearchgate.net

No specific studies concerning the polymorphism or co-crystallization of this compound have been reported in the surveyed literature. However, the presence of both a hydrogen bond donor (the -OH group) and acceptor (the pyridine nitrogen) makes it a prime candidate for such investigations.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. aps.org While all vibrational modes of the C₂ᵥ point-group symmetry of pyridine are Raman active, 24 of the 27 modes are also IR active. aps.org

Specific IR and Raman spectra for this compound are not available. However, the expected characteristic vibrational bands can be predicted by analyzing its constituent functional groups: the isopropyl group, the substituted pyridine ring, and the primary alcohol (methanol) moiety. The analysis of related molecules provides a basis for these predictions. acs.orgias.ac.innih.gov

The IR spectrum of methanol, for instance, shows characteristic bands for the O-H stretch, C-H stretch, and C-O stretch. nist.govnasa.govresearchgate.net The Raman spectrum of pyridine is dominated by intense bands corresponding to the ring breathing modes. researchgate.net The formation of a complex, such as the pyridine-borane complex, leads to noticeable shifts in the pyridine ring's vibrational frequencies, indicating a change in the electronic structure due to dative bonding. nih.gov Similarly, intermolecular hydrogen bonding between the hydroxyl group of this compound and the nitrogen of an adjacent pyridine ring would be expected to influence the O-H and pyridine ring vibrational modes. ias.ac.in

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Source of Analogy
Alcohol O-H Stretch (H-bonded) 3200 - 3550 (broad) Methanol IR Spectra nist.govresearchgate.net
Isopropyl/Methylene Aliphatic C-H Stretch 2870 - 2960 General IR Correlation
Pyridine Ring Aromatic C-H Stretch 3000 - 3100 Pyridine Raman Spectra aps.orgias.ac.in
Pyridine Ring Ring Breathing Modes ~990 and ~1030 Pyridine Raman Spectra nih.govresearchgate.net
Pyridine Ring C=C, C=N Stretches 1400 - 1600 Pyridine Raman Spectra aps.orgias.ac.in
Alcohol C-O Stretch 1000 - 1260 Methanol IR Spectra nist.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

Electronic spectroscopy provides insight into the electronic structure of a molecule by probing the transitions between different electronic energy levels. UV-Vis absorption spectroscopy measures the absorption of light as a function of wavelength, corresponding to electronic excitations, while fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state.

For this compound, the pyridine ring is the primary chromophore. The UV-Vis spectrum of pyridine typically displays absorption bands resulting from π → π* and n → π* electronic transitions. researchgate.net The π → π* transition in pyridine is observed around 254-257 nm. researchgate.net The electronic transitions are sensitive to the solvent environment and substitution on the pyridine ring. nih.govnih.gov

Many pyridine derivatives are fluorescent, with emission properties that can be tuned by altering the substitution pattern or expanding the π-conjugated system. nih.gov For example, new ester derivatives of isothiazolo[4,5-b]pyridine exhibit fluorescence that is dependent on solvent polarity, with emission maxima shifting to longer wavelengths (a red shift) in more polar solvents like ethanol. nih.gov This solvatochromism suggests an increase in the dipole moment upon excitation. nih.gov Given these precedents, this compound is expected to absorb in the UV region and may exhibit fluorescence, with the potential for its spectral properties to be influenced by solvent polarity and hydrogen bonding interactions.

Table 3: Predicted Electronic Transitions for this compound

Transition Type Chromophore Expected λ_max (nm) Source of Analogy
π → π* Pyridine Ring ~250 - 270 Pyridine UV Spectra researchgate.netnist.gov

Chromatographic Techniques for Purity Assessment and Enantiomeric Separations (if chiral)

Chromatographic methods are indispensable for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of synthesized compounds, including pyridine derivatives. nih.gov

The molecule this compound is achiral. Its structure contains a primary alcohol (-CH₂OH), and therefore, the carbon atom bonded to the hydroxyl group is not a stereocenter. Consequently, the molecule does not have enantiomers, and enantiomeric separation is not applicable.

Purity assessment, however, is a critical step in characterization. A typical method for a compound like this compound would involve reversed-phase HPLC (RP-HPLC). This would likely use a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The purity is determined by integrating the peak area of the main component relative to any impurity peaks detected. For many pyridine-based derivatives, purity is confirmed to be above 97% or 98% using this method. nih.gov

While not relevant for this specific achiral molecule, it is noteworthy that the resolution of racemic chiral alcohols and pyridines is a significant area of research. acs.orgnih.gov Techniques for this purpose include lipase-catalyzed enantioselective acetylation and chiral gas chromatography (GC) or HPLC using specialized chiral stationary phases. acs.orgnih.govacs.orgnih.gov

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
5-nitrouracil
Acetic anhydride (B1165640)
Anthracene
Benzene (B151609)
Borane
Ethanol
Methanol
Phenyl(pyridin-2-yl)methanol
Pyridine

Theoretical and Computational Investigations of 5 Isopropylpyridin 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a wide array of molecular characteristics with high accuracy.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the conformational preferences of various molecules. For derivatives of thiophene, such as 2-acetylthiophene (B1664040) and its 5-substituted counterparts, DFT calculations at the B3LYP/6-311++G(3df,3p) and MP2/6-311++G(3df,3p) levels of theory have been used to analyze their s-cis-trans isomerisms. nih.gov These studies, which included zero-point energy corrections, revealed that the O,S-cis conformer is predominantly favored in both the gas phase and in solvents like CCl4 and CHCl3. nih.gov The inclusion of the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to account for solvent effects further confirmed these findings. nih.gov Natural Bond Orbital (NBO) calculations indicated that specific intramolecular interactions, such as nO(2)→σS-C5* and nO(2)→σC2-C3*, are present only in the O,S-cis isomer and are responsible for its conformational preference. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net

FMO analysis can be used to predict the most probable pathways for chemical reactions. numberanalytics.com For instance, in a reaction, the interaction between the HOMO of one molecule and the LUMO of another governs the initial stages of bond formation. wikipedia.org By examining the spatial distribution and symmetry of these frontier orbitals, chemists can predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions and electrocyclic reactions. wikipedia.orgnumberanalytics.com For (5-Isopropylpyridin-2-yl)methanol, FMO analysis would identify the most nucleophilic and electrophilic sites on the molecule. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxymethyl group are expected to be the primary nucleophilic centers, while the aromatic ring carbons and the carbon attached to the hydroxyl group would exhibit electrophilic character. These predictions are vital for understanding how the molecule will interact with other reagents and for designing synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are increasingly used to predict spectroscopic parameters, which can be invaluable for structure elucidation and characterization. nih.gov Machine learning (ML) algorithms, in particular, have shown great promise in accurately predicting NMR chemical shifts. nih.govresearchgate.netresearchgate.net Programs like PROSPRE utilize deep learning trained on extensive experimental datasets to predict 1H NMR chemical shifts with a mean absolute error of less than 0.10 ppm in various solvents, including methanol (B129727). nih.govresearchgate.net Similarly, other ML-based predictors like UCBShift have demonstrated high accuracy for predicting protein chemical shifts. nih.gov

For this compound, computational prediction of its ¹H and ¹³C NMR spectra would involve calculating the magnetic shielding tensors for each nucleus. These calculations, often performed using DFT methods, can be refined by considering solvent effects and conformational averaging. The predicted chemical shifts can then be compared with experimental data to confirm the structure of the compound. A general estimation of ¹H NMR chemical shifts can be made based on the electronic environment of the protons. For example, protons on a CH2 group are typically expected around 1.2 ppm, but if they are alpha to an ether oxygen, this can shift to around 3.7 ppm. youtube.com Protons alpha to a carbonyl group are expected around 2.2 ppm, while those in a beta position are around 1.1 ppm. youtube.com

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be computed. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants for the molecular vibrations. The resulting vibrational modes and their frequencies can aid in the identification of functional groups and provide further confirmation of the molecule's structure.

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their interactions with solvent molecules. easychair.org By simulating the motions of atoms and molecules over time, MD can reveal how the solvent influences the conformation, dynamics, and reactivity of a solute. easychair.orgjlu.edu.cn These simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit solvent models, which represent the solvent as a continuous medium. easychair.org

Computational Studies on Ligand-Metal Interactions and Catalytic Mechanisms

The pyridine and hydroxymethyl moieties of this compound make it a potential bidentate ligand for metal ions. Computational studies are instrumental in understanding the nature of ligand-metal interactions and elucidating the mechanisms of catalytic reactions where such complexes are involved. DFT calculations can be employed to determine the binding energies of the ligand to various metal centers, predict the preferred coordination geometries, and analyze the electronic structure of the resulting metal complexes.

By modeling the entire catalytic cycle, computational methods can identify key intermediates and transition states, providing insights into the reaction mechanism and the factors that control the catalyst's activity and selectivity. For example, Frontier Molecular Orbital theory can be applied to understand the interactive nature of the ligand with metal receptors. researchgate.net The composition and location of the frontier orbitals of the metal complex can rationalize the breaking and formation of chemical bonds during a catalytic process. researchgate.net

Structure-Property Relationship (SPR) Studies based on Computational Descriptors

Structure-Property Relationship (SPR) studies aim to correlate the structural features of a molecule with its physical, chemical, and biological properties. Computational descriptors, which are numerical values derived from the molecular structure, are central to these studies. These descriptors can be categorized into various types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

For this compound, a range of computational descriptors can be calculated. These may include molecular weight, logP (a measure of lipophilicity), molar refractivity, polar surface area, and various electronic descriptors derived from quantum chemical calculations (e.g., HOMO and LUMO energies, dipole moment, partial atomic charges). By establishing quantitative relationships between these descriptors and specific properties of interest, such as solubility, reactivity, or catalytic activity, predictive models can be developed. These models can then be used to screen virtual libraries of related compounds to identify candidates with desired properties, thereby accelerating the process of materials and drug discovery.

Applications of 5 Isopropylpyridin 2 Yl Methanol in Advanced Chemical Systems

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxymethyl group in (5-Isopropylpyridin-2-yl)methanol provide effective coordination sites for metal ions. This chelating ability makes it a valuable ligand in both homogeneous and heterogeneous catalysis, influencing the reactivity and selectivity of metal centers. icm.edu.pl

Transition Metal Complexes for Organic Synthesis

This compound can form stable complexes with a variety of transition metals, including palladium, ruthenium, rhodium, and iridium. acs.orgresearchgate.net These complexes have shown potential as catalysts in a range of organic transformations. The electronic properties of the pyridine ring and the steric bulk of the isopropyl group can be fine-tuned to modulate the catalytic activity of the metal center. acs.org For instance, palladium complexes bearing pyridine-based ligands are effective precatalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.org The nature of the substituents on the pyridine ring can significantly influence the efficiency of these catalytic processes. acs.org Similarly, pyridyl ligands are integral to the development of Schiff base complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II), which have demonstrated catalytic and medicinal properties. icm.edu.pl

Table 1: Examples of Transition Metal Complexes with Pyridine-based Ligands and Their Applications

Metal Ligand Type Application Reference
Palladium Pyridine Derivatives Suzuki-Miyaura and Heck cross-coupling reactions acs.org
Rhodium P,N-Ligands Asymmetric hydrogenation nih.gov
Iridium Chiral P,N-Ligands Asymmetric hydrogenation of ketones google.com
Copper, Cobalt, Nickel, Manganese 5-amino-2-cyanopyridine derivative Henry reaction ias.ac.in
Palladium Ferrocene phosphinoallyl ligands Allylic amination and Suzuki-Miyaura cross-coupling rsc.org

Chiral Ligands for Asymmetric Catalysis

While this compound itself is not chiral, it can serve as a scaffold for the synthesis of chiral ligands. The introduction of a chiral center, for example, by modifying the hydroxymethyl group or by introducing a chiral substituent, can lead to the formation of ligands for asymmetric catalysis. nih.gov Nonsymmetrical P,N-ligands, which can be derived from such scaffolds, have proven to be highly effective in various metal-catalyzed asymmetric reactions, sometimes outperforming traditional C2-symmetric ligands. nih.gov These chiral ligands are crucial in controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.gov The development of such ligands is a key area of research in asymmetric synthesis, with applications in the production of pharmaceuticals and other fine chemicals. nih.govmdpi.com

Utilization as a Building Block in Complex Organic Synthesis

The presence of multiple reactive sites—the pyridine ring, the hydroxymethyl group, and the isopropyl group—makes this compound a valuable building block for the construction of more complex organic molecules. google.com

Precursor for Advanced Heterocyclic Scaffolds

The pyridine moiety of this compound is a foundational element for the synthesis of a wide array of advanced heterocyclic scaffolds. Pyridine and its derivatives are key components in many biologically active molecules and functional materials. nih.govacs.org For example, the pyridine unit can be incorporated into larger polycyclic systems or be functionalized to create libraries of compounds for drug discovery. nih.gov The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde, or converted to a halide, providing a handle for further synthetic transformations. The isopropyl group, while relatively inert, can influence the solubility and conformational properties of the resulting molecules.

One notable application of pyridine derivatives is in the synthesis of pyrazolo[4,3-d]pyrimidines, which have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), important targets in cancer therapy. nih.gov The synthesis of such complex heterocyclic systems often relies on the strategic use of functionalized pyridine building blocks.

Construction of Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. rsc.orgbrighton.ac.uk The pyridine nitrogen and the hydroxyl group of this compound are capable of participating in hydrogen bonding, making it a suitable component for the construction of supramolecular architectures. researchgate.netnih.gov These self-assembled structures can exhibit unique properties and functions, with applications in areas like molecular recognition, sensing, and drug delivery. brighton.ac.uk For example, pyridine-containing ligands have been used to create complex supramolecular assemblies with transition metals, leading to materials with interesting magnetic or optical properties. nih.gov The formation of inclusion compounds with host molecules is another facet of supramolecular chemistry where pyridine derivatives play a role. rsc.org

Applications in Advanced Materials Science

The properties of this compound and its derivatives suggest potential applications in the field of advanced materials science. The incorporation of this compound into polymer chains or larger molecular frameworks could lead to materials with tailored electronic, optical, or thermal properties. Pyridine-containing polymers, for instance, have been investigated for their use in light-emitting diodes (LEDs) and as components in solar cells. The ability of the pyridine unit to coordinate with metals also opens up possibilities for the creation of metal-organic frameworks (MOFs) and other coordination polymers. These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. While direct applications of this compound in materials science are not yet widely reported, the versatility of the pyridine scaffold suggests a promising future in this area. icm.edu.pl

Components in Polymeric Materials and Coatings

The bifunctional nature of this compound, featuring a reactive hydroxyl group and a coordinating pyridine ring, makes it a candidate for incorporation into polymeric structures. The hydroxyl group can participate in polymerization reactions such as esterification or etherification, allowing it to be integrated as a monomer or a functional side chain in polyesters, polyethers, and polyurethanes.

The pyridine moiety, on the other hand, can impart specific properties to the resulting polymer. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the polymer's solubility, thermal properties, and adhesion to substrates. Furthermore, the pyridine unit can be quaternized to introduce positive charges along the polymer chain, creating ionomers or polyelectrolytes with applications in membranes, sensors, and antimicrobial coatings. For instance, poly(4-vinylpyridine) and its quaternized derivatives are known for their interesting optical and solvation properties. nih.gov The incorporation of a substituted pyridine methanol (B129727) like this compound could lead to polymers with tailored functionalities.

The synthesis of polymers from pyridine-based monomers is an active area of research. For example, pyridine-containing benzoxazine (B1645224) monomers have been synthesized and their polymerization kinetics studied, highlighting the role of the pyridine ring in influencing the thermal and chemical properties of the resulting thermosetting resins. acs.org While direct polymerization studies of this compound are not extensively documented, the fundamental reactivity of its functional groups provides a strong basis for its potential in creating novel polymeric materials.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeReaction Involving this compoundPotential Properties
PolyesterPolycondensation with a dicarboxylic acidEnhanced thermal stability, tunable solubility
PolyurethaneReaction with a diisocyanateImproved adhesion, potential for creating functional coatings
PolyetherRing-opening polymerization initiatorIntroduction of pyridine functionality into polyether chains
Functionalized PolymersGrafting onto existing polymer backbonesSurface modification, introduction of metal coordination sites

Precursors for Optoelectronic or Luminescent Materials

Pyridine-containing ligands are widely utilized in the synthesis of coordination complexes with interesting photophysical properties. researchgate.net The nitrogen atom of the pyridine ring readily coordinates with a variety of transition metal ions, and the resulting metal complexes can exhibit luminescence. nih.govrsc.org The specific optical properties, such as the emission wavelength and quantum yield, are influenced by the nature of the ligand and the metal center. acs.org

This compound can serve as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the hydroxyl oxygen. The formation of such chelate complexes can enhance the stability and influence the electronic structure of the resulting material. The isopropyl group on the pyridine ring can also modulate the steric and electronic environment around the metal center, providing a means to fine-tune the luminescent properties.

Research on dipyridylmethane ethers as ligands for luminescent iridium complexes has shown that the introduction of alcoholic functional groups can be a strategy to tune the optical properties of the resulting complexes. nih.gov While direct studies on the luminescent properties of complexes derived from this compound are limited, the established principles of coordination chemistry suggest its potential as a precursor for novel optoelectronic and luminescent materials. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Table 2: Potential Metal Complexes of this compound and their Luminescent Properties

Metal IonPotential Coordination ModePossible Luminescent Properties
Ru(II), Ir(III)Bidentate (N, O) ligandPhosphorescence in the visible or near-infrared region
Eu(III), Tb(III)Sensitizer for lanthanide emissionSharp, line-like emission bands characteristic of the lanthanide ion
Zn(II), Cd(II)Ligand-centered fluorescenceEmission in the blue or green region of the spectrum
Cu(I)Thermally activated delayed fluorescence (TADF)Potential for high-efficiency OLEDs

Advanced Analytical Reagent and Method Development

The chiral nature and the presence of reactive and chromophoric/coordinating groups in this compound make it a promising candidate for applications in advanced analytical chemistry.

Derivatization for Enhanced Chromatographic or Spectroscopic Detection

In analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to improve the analytical performance for compounds that lack a strong chromophore, fluorophore, or are not readily ionizable for mass spectrometric detection. researchgate.netnih.gov The hydroxyl group of this compound can be readily derivatized with a variety of reagents to introduce a tag that enhances detection sensitivity.

For instance, reaction with a chromophoric acyl chloride or isocyanate would yield an ester or carbamate, respectively, with strong UV absorbance, facilitating its detection at low concentrations. Similarly, derivatization with a fluorogenic reagent would allow for highly sensitive fluorescence detection. The pyridine ring itself provides a UV chromophore, but its molar absorptivity can be significantly increased through appropriate derivatization of the hydroxyl group. Studies have shown that derivatization of secondary alcohols to picolinates can be an effective strategy for HPLC analysis. researchgate.net

Table 3: Potential Derivatization Reactions for this compound

Derivatizing Reagent ClassResulting DerivativeEnhanced Detection Method
Acyl Halides (e.g., Benzoyl Chloride)EsterHPLC-UV
Isocyanates (e.g., Naphthyl Isocyanate)CarbamateHPLC-UV/Fluorescence
Fluorescent Acylating AgentsFluorescent EsterHPLC-Fluorescence
Silylating Agents (e.g., TMSCl)Silyl EtherGas Chromatography (GC)

Chiral Auxiliaries in Analytical Separations

The enantioselective separation of chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov One approach to achieve this is through the use of chiral derivatizing agents, which react with the enantiomeric mixture to form diastereomers that can be separated on a non-chiral stationary phase. This compound, being a chiral alcohol, has the potential to act as such a chiral auxiliary.

Furthermore, chiral molecules can be immobilized onto a solid support, such as silica (B1680970) gel, to create a chiral stationary phase (CSP) for HPLC. nih.gov The enantiomers of an analyte can then interact differently with the chiral environment of the CSP, leading to their separation. The pyridine and hydroxyl functionalities of this compound provide convenient handles for its covalent attachment to a support material. The enantioselective recognition capabilities of such a CSP would arise from a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects, all influenced by the chiral center and the substituents on the pyridine ring. The use of planar-chiral analogues of 4-(dimethylamino)pyridine has been shown to be effective in the kinetic resolution of secondary alcohols, highlighting the potential of chiral pyridine derivatives in asymmetric transformations and separations. acs.orgacs.org

Future Directions and Emerging Research Challenges for 5 Isopropylpyridin 2 Yl Methanol

Development of Highly Efficient and Atom-Economical Synthetic Methods

Currently, there are no specific, optimized, and scalable synthetic methods reported in the scientific literature for (5-Isopropylpyridin-2-yl)methanol. The development of such methods is a critical first step. Future research should focus on:

Greener Synthetic Routes: Exploring methods that move away from traditional, multi-step syntheses which often involve harsh reagents and generate significant waste. This could include one-pot reactions or catalytic processes.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This is a key principle of green chemistry.

Starting Material Accessibility: Investigating routes that utilize readily available and inexpensive starting materials to enhance the economic viability of the synthesis.

A hypothetical, yet desirable, approach would be the direct C-H functionalization of a simpler, abundant pyridine (B92270) precursor, followed by a highly selective reduction.

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The reactivity of this compound is, as of now, unexplored in the academic literature. The interplay between the isopropyl group (an electron-donating group) at the 5-position and the hydroxymethyl group at the 2-position could lead to interesting and potentially unique chemical behavior. Future research should investigate:

Oxidation and Reduction Reactions: Determining the conditions for selective oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, and the reduction of the pyridine ring.

Substitution Reactions: Exploring the potential for nucleophilic or electrophilic substitution on the pyridine ring, influenced by the existing substituents.

Coordination Chemistry: Investigating its ability to act as a ligand for various metal centers, a common application for pyridine derivatives. The steric bulk of the isopropyl group could influence the coordination geometry and catalytic activity of resulting metal complexes.

Rational Design and Synthesis of Functionalized Derivatives with Tuned Properties

The true potential of this compound likely lies in its use as a scaffold for the synthesis of more complex molecules with tailored properties. Research in this area should focus on:

Pharmacological Applications: Modifying the core structure to create libraries of compounds for screening against various biological targets. The lipophilic isopropyl group could be advantageous for membrane permeability.

Materials Science: Incorporating this moiety into larger molecular architectures, such as polymers or organic light-emitting diode (OLED) materials, to study the impact of the isopropyl substitution on the material's properties.

Table 1: Potential Functionalized Derivatives and Their Research Goals

Derivative ClassPotential Functional GroupTargeted Property/Application
Esters/EthersAcyl, Alkyl groupsModified solubility, Pro-drug design
Halogenated DerivativesBromo, Chloro groupsIntermediates for cross-coupling reactions
Aminated DerivativesAmino, Substituted aminesPotential for new ligands, Pharmacological activity

Advanced Computational Modeling for Predictive Research

In the absence of experimental data, computational modeling provides a powerful tool to predict the properties and reactivity of this compound. Future computational studies should aim to:

Predict Electronic Properties: Using Density Functional Theory (DFT) to calculate the electron distribution, HOMO-LUMO gap, and electrostatic potential to predict sites of reactivity.

Simulate Reaction Mechanisms: Modeling potential reaction pathways to guide experimental design and understand the feasibility of proposed transformations.

Virtual Screening: Docking studies of the molecule and its virtual derivatives against known protein structures could identify potential biological targets and fast-track drug discovery efforts.

Integration into Next-Generation Catalytic Systems

Pyridin-2-yl-methanol scaffolds can act as bidentate ligands in catalysis. The specific substitution pattern of this compound could offer unique advantages. Research should explore its use in:

Asymmetric Catalysis: As a chiral ligand (if resolved into its enantiomers) or a component of a chiral catalytic system for enantioselective transformations.

Cross-Coupling Reactions: As a ligand for palladium, nickel, or copper catalysts to improve efficiency, selectivity, and catalyst lifetime in reactions like Suzuki, Heck, and Sonogashira couplings.

Scalable and Sustainable Production for Research and Industrial Applications

For this compound to be utilized beyond small-scale laboratory research, the development of a scalable and sustainable production process is paramount. This would involve:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize energy consumption.

Flow Chemistry: Investigating the use of continuous flow reactors for safer, more efficient, and easily scalable production compared to traditional batch processes.

Renewable Feedstocks: Exploring synthetic pathways that could potentially utilize bio-based starting materials, aligning with the principles of a circular economy.

Q & A

Q. What analytical workflows resolve co-elution issues in HPLC purity analysis of this compound?

  • Chromatographic Optimization : Apply gradient elution (methanol:water 30% → 70% over 20 min) with pH adjustment (0.1% TFA). Use tandem MS (MRM mode) for selective detection. Cross-reference retention times with spiked standards .

Toxicology and Safety

Q. What are the occupational exposure limits and toxicity profiles for this compound?

  • Guidelines : Refer to EPA HPV data for methanol derivatives: acute toxicity (LD50_{50} > 2000 mg/kg in rats), skin/eye irritation (GHS Category 2). Implement fume hoods and PPE (nitrile gloves, goggles) during synthesis .

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